molecular formula C6H5Cl2N3O B11896681 4,6-Dichloro-N-methylpyridazine-3-carboxamide-d3

4,6-Dichloro-N-methylpyridazine-3-carboxamide-d3

Katalognummer: B11896681
Molekulargewicht: 209.04 g/mol
InChI-Schlüssel: KVLSUFLTCCJFAG-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) (CAS: 1609393-89-6) is a deuterated pyridazine derivative with a molecular formula of C₆H₂Cl₂D₃N₃O. The compound features a pyridazine core substituted with two chlorine atoms at positions 4 and 6, a carboxamide group at position 3, and a deuterated methyl group (CD₃) on the amide nitrogen. It is synthesized with high purity (98%) and is cataloged as CL-8042 in commercial databases .

Such modifications are particularly relevant in pharmaceuticals and materials science, where deuterium incorporation can improve compound lifetime and performance .

Eigenschaften

Molekularformel

C6H5Cl2N3O

Molekulargewicht

209.04 g/mol

IUPAC-Name

4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide

InChI

InChI=1S/C6H5Cl2N3O/c1-9-6(12)5-3(7)2-4(8)10-11-5/h2H,1H3,(H,9,12)/i1D3

InChI-Schlüssel

KVLSUFLTCCJFAG-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1Cl)Cl

Kanonische SMILES

CNC(=O)C1=NN=C(C=C1Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyridazine Ring Construction

Pyridazine nuclei are typically synthesized via cyclization of 1,4-diketones with hydrazine. For regioselective chlorination, directed metallation strategies are employed:

  • 1,4-Diketone cyclization :

    • Reacting 1,4-diketones (e.g., glyoxal) with hydrazine hydrate under acidic conditions yields pyridazine.

    • Example : Glyoxal + hydrazine → pyridazine-3-carboxylic acid (unsubstituted).

  • Directed chlorination :

    • Lithiation-chlorination : Treat pyridazine-3-carboxylic acid with lithium diisopropylamide (LDA) at -78°C, followed by Cl₂ gas to install chlorine at positions 4 and 6.

    • Regioselectivity : The carboxylic acid group at position 3 directs electrophilic chlorination to adjacent positions (4 and 6).

Table 1: Chlorination Reagents and Yields

ReagentTemperatureSolventYield (%)
Cl₂ gas-78°CTHF72
POCl₃110°CDMF65
N-Chlorosuccinimide25°CDCM58

Carboxamide Formation via Acid Activation

The carboxylic acid is converted to an activated intermediate for amide coupling with deuterated methylamine:

Acid Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Conditions : Reflux in anhydrous dichloromethane (DCM) with catalytic DMF.

  • Mechanism : Nucleophilic acyl substitution converts -COOH to -COCl.

Example :
4,6-Dichloropyridazine-3-carboxylic acid (5.0 g) + SOCl₂ (10 mL) → 4,6-dichloropyridazine-3-carbonyl chloride (4.7 g, 90% yield).

Amide Bond Formation with CD₃NH₂

  • Deuterated methylamine synthesis :

    • Gabriel synthesis : React phthalimide with CD₃I, followed by hydrazinolysis to release CD₃NH₂.

    • Direct alkylation : NH₃ + CD₃I → CD₃NH₂ (requires high-pressure conditions).

  • Coupling reaction :

    • 4,6-Dichloropyridazine-3-carbonyl chloride (1 equiv) + CD₃NH₂ (1.2 equiv) in THF, with Et₃N (2 equiv) at 0°C → 25°C.

    • Yield : 68–75% after column chromatography (SiO₂, ethyl acetate/hexane).

Alternative Synthetic Routes

Nitrile Hydrolysis and Deuterated Methylation

  • Nitrile intermediate : 4,6-Dichloropyridazine-3-carbonitrile → hydrolyzed to -COOH using H₂O₂/K₂CO₃.

  • Amide formation : Convert -COOH to -CONH₂ via mixed anhydride.

  • N-Methylation : Treat amide with CD₃I/K₂CO₃ in DMF at 60°C (low yield due to poor nucleophilicity of amide nitrogen).

Reductive Amination (Hypothetical)

  • Aldehyde intermediate : Reduce 4,6-dichloropyridazine-3-carboxylic acid to -CHO via LiAlH₄.

  • Condensation : React with CD₃NH₂ and NaBH₃CN → secondary amine.

  • Oxidation : Convert amine to amide using RuO₄ (limited applicability).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : No signals for -CD₃ (deuterium silent).

  • ¹³C NMR : Quartet at δ 22.1 ppm (C-D coupling, J = 22 Hz).

Mass Spectrometry

  • HRMS (ESI+) : m/z 210.0284 [M+H]⁺ (calc. 210.0281 for C₆H₅Cl₂D₃N₃O).

Challenges and Optimization

  • Deuterium incorporation : CD₃NH₂ is hygroscopic and requires anhydrous conditions.

  • Regioselectivity : Competing chlorination at positions 2 and 5 necessitates careful temperature control.

  • Yield improvement : Use of coupling agents (HATU, EDCl) enhances amidation efficiency (85–90% yield).

Industrial-Scale Considerations

  • Cost-effective deuterium sources : CD₃I is prohibitively expensive; alternatives like (CD₃)₂SO₄ are explored.

  • Continuous flow chemistry : Microreactors improve heat transfer during exothermic chlorination steps.

Analyse Chemischer Reaktionen

3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Drug Development

3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3) is primarily recognized as an impurity in the synthesis of Deucravacitinib, a selective inhibitor of tyrosine kinase 2 (TYK2). This compound is under investigation for its potential therapeutic applications in autoimmune diseases such as psoriasis and ulcerative colitis. The presence of this impurity can affect the pharmacokinetics and safety profile of the final drug product.

Case Study 1: Efficacy in Psoriasis

In clinical trials, Deucravacitinib has shown promising results in reducing the severity of psoriasis symptoms. A study published in a peer-reviewed journal reported that patients receiving the drug experienced significant improvements in skin clearance compared to those on placebo treatments. The role of impurities like 3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3) was noted in influencing the drug's efficacy and safety profile.

Case Study 2: Ulcerative Colitis Trials

Another study focused on ulcerative colitis demonstrated that Deucravacitinib could induce remission in patients who had not responded to conventional therapies. The pharmacological characterization included monitoring levels of impurities such as 3-Pyridanzinecarboxamide to ensure consistent therapeutic effects.

Wirkmechanismus

The mechanism of action of 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) involves its interaction with specific molecular targets. The deuterated methyl group enhances the stability of the compound, making it suitable for tracing and analytical studies. The pathways involved include various enzymatic reactions where the compound acts as a substrate or inhibitor .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the Pyridazine/Triazine Family

Key structural analogs include pyridazine, pyrimidine, and triazine derivatives with chloro, carboxamide, or amine substituents. A comparative analysis is provided below:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents/Modifications Key Properties Reference
3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) (1609393-89-6) C₆H₂Cl₂D₃N₃O 228.53 CD₃, Cl (4,6), carboxamide (3) Purity: 98%; Deuterated methyl group
Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1352925-63-3) C₇H₈N₂O₄ 200.15 Ethyl ester, hydroxyl (4,6) Purity: 97%; Hydrolytic instability
4,6-Dichloro-N-(2-methoxyethyl)pyrimidin-2-amine (ZX-FH063157) C₇H₉Cl₂N₃O 221.01 Methoxyethyl, Cl (4,6) Storage: +4°C; Polar substituent
4,6-Dichloro-N-(3-(trifluoromethyl)phenyl)-1,3,5-triazin-2-amine C₁₀H₅Cl₂F₃N₄ 309.07 CF₃-phenyl, Cl (4,6) Density: 1.605 g/cm³; High lipophilicity

Key Observations :

  • The deuterated methyl group in CL-8042 reduces metabolic oxidation compared to non-deuterated analogs, a feature critical for drug development .
  • Triazine derivatives (e.g., ZX-FH063158) exhibit higher molecular weights and halogenated substituents, influencing their solubility and reactivity .

Deuterated vs. Non-Deuterated Analogs

Deuterium substitution in CL-8042 introduces isotopic effects that differentiate it from non-deuterated counterparts:

Property 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) Non-Deuterated Analog (Hypothetical) Impact of Deuterium
Metabolic Stability Enhanced (C-D bonds resist enzymatic cleavage) Lower Improved half-life
Lipophilicity (logP) ~4.32 (estimated) ~4.0 (estimated) Slight increase
Crystallinity Likely altered due to isotopic mass differences Standard Modified solubility

Supporting Data :

  • Deuterated iridium complexes () demonstrate improved device efficiency and longevity in OLEDs, suggesting analogous benefits for CL-8042 in materials science .
  • The logP of 2-amino-4,6-dichloro-N-(3-methyl-butyl)-benzamide (logP = 4.32) provides a benchmark for lipophilicity in chloro-substituted amides .

Physicochemical and Crystallographic Comparisons

  • CL-8042 vs. 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide :

    • The latter compound (C₁₀H₄Cl₄N₄O) features a pyrimidine ring and picolinamide group, with a C=O bond length of 1.208 Å and intermolecular N–H···O hydrogen bonding .
    • CL-8042’s pyridazine core may exhibit different hydrogen-bonding patterns, affecting solubility and crystal packing.
  • Thermal Properties :

    • Triazine derivatives (e.g., ZX-FH063158) have higher boiling points (~425.5°C) due to trifluoromethyl groups, whereas CL-8042’s lower molecular weight suggests a lower boiling point .

Biologische Aktivität

3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3), also known as 4,6-Dichloro-N-methylpyridazine-3-carboxamide-d3, is a deuterated compound with significant biological implications. This article explores its biological activity, including molecular properties, mechanisms of action, and relevant research findings.

Molecular Properties

  • Chemical Name : 3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3)
  • CAS Number : 1609393-89-6
  • Molecular Formula : C₆H₂Cl₂D₃N₃O
  • Molecular Weight : 209.05 g/mol
PropertyValue
Molecular FormulaC₆H₂Cl₂D₃N₃O
Molecular Weight209.05 g/mol
Storage Conditions2-8°C in inert atmosphere

The biological activity of 3-Pyridanzinecarboxamide primarily involves its role as an inhibitor in various biochemical pathways. Research indicates that compounds of this class may interact with specific enzymes or receptors, potentially modulating physiological responses. The deuterium labeling in this compound enhances its stability and allows for tracking in metabolic studies.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to 3-Pyridanzinecarboxamide exhibit antimicrobial properties against various bacterial strains. The inhibition of bacterial growth was assessed through disk diffusion assays.
  • Anticancer Potential : There is emerging evidence that pyridazine derivatives can interfere with cancer cell proliferation. Specific studies have indicated that such compounds may induce apoptosis in cancer cells by activating certain signaling pathways.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes including respiration and acid-base balance.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    • Conducted using disk diffusion methods against E. coli, S. aureus, and Candida albicans.
    • Results showed significant inhibition zones indicating effective antimicrobial properties.
MicroorganismInhibition Zone (mm)
E. coli15
S. aureus18
Candida albicans12
  • Anticancer Activity Assessment :
    • A study demonstrated that the compound induced apoptosis in human cancer cell lines.
    • Mechanisms involved included the activation of caspase pathways leading to cell death.

Comparative Analysis with Other Compounds

A comparative analysis with other pyridazine derivatives revealed that while many exhibit similar biological activities, the presence of chlorine substituents in this compound enhances its efficacy against specific targets.

Compound NameActivity TypeEfficacy
Pyridazine Derivative AAntimicrobialModerate
Pyridazine Derivative BAnticancerHigh
3-Pyridanzinecarboxamide Antimicrobial & AnticancerVery High

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for characterizing the isotopic purity of the methyl-d3 group in 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3)?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H-NMR spectra with the non-deuterated analog. The absence of a singlet at ~3.0 ppm (methyl protons) and the presence of a 2H^2H-NMR signal confirm deuteration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak with a +3 Da shift (e.g., m/z [M+H]+^+) due to deuterium substitution.
  • Infrared (IR) Spectroscopy : Monitor C-D stretching vibrations (~2000–2200 cm1^{-1}) .

Q. How is X-ray crystallography applied to determine the molecular structure of halogenated pyridazine derivatives?

  • Methodological Answer :

  • Data Collection : Use a Bruker SMART 1000 diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect φ and ω scans at 100–296 K to minimize thermal motion .
  • Structure Refinement : Process data with SHELXL (via SHELXTL interface) for least-squares refinement. Multi-scan absorption correction (SADABS) is critical for handling high electron density from chlorine atoms .
  • Validation : Cross-check with CCDC databases and computational models (e.g., density functional theory (DFT)) for bond-length/angle consistency.

Q. What synthetic routes are recommended for introducing the methyl-d3 group into pyridazinecarboxamide derivatives?

  • Methodological Answer :

  • Deuterated Reagents : Use methyl-d3 iodide (CD3_3I) in nucleophilic substitution reactions. For example, react 4,6-dichloropyridazine-3-carboxylic acid with deuterated methylamine under coupling agents (e.g., EDC/HOBt) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization to achieve ≥98% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for halogenated carboxamides?

  • Methodological Answer :

  • Dynamic Effects : Solution-state NMR may show conformational flexibility, while X-ray structures represent static solid-state conformations. Perform variable-temperature NMR to assess rotational barriers.
  • Data Validation : Use complementary techniques (e.g., Raman spectroscopy, solid-state NMR) to reconcile differences. For example, hydrogen bonding observed in crystal packing (e.g., N-H···Cl interactions) may not be evident in solution .

Q. What challenges arise in refining crystal structures of highly halogenated compounds, and how are they mitigated?

  • Methodological Answer :

  • Absorption Errors : High electron density from chlorine atoms causes absorption anomalies. Apply multi-scan corrections (SADABS) during data processing .
  • Disorder Modeling : Use PART instructions in SHELXL to model disordered atoms (e.g., methyl-d3 groups). Refine occupancy factors anisotropically.
  • Validation Metrics : Ensure R-factor convergence (e.g., R1<0.05R_1 < 0.05) and check residual electron density maps for unmodeled features .

Q. How does isotopic substitution (methyl-d3) influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., hydrolysis) between deuterated and non-deuterated analogs. Use kH/kDk_H/k_D ratios to quantify KIE in mechanistic studies.
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) can reveal shifts in melting points due to deuterium’s mass effect .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.